molecular formula C5H9BrO B1268175 2-Bromopentan-3-one CAS No. 815-52-1

2-Bromopentan-3-one

Cat. No. B1268175
CAS RN: 815-52-1
M. Wt: 165.03 g/mol
InChI Key: VUDTYIUNUSPULX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromoalkanes like 1-bromopentane, which can serve as a precursor or comparative compound in the study of 2-Bromopentan-3-one, has been explored through various methods. For instance, 1-bromopentane was synthesized with high yield using the sulfur-bromine method under specific conditions, indicating the potential routes for synthesizing structurally similar compounds like 2-Bromopentan-3-one (Ruan Zhan-jun, 2005).

Molecular Structure Analysis

Vibrational analysis has been conducted on various alkyl bromides, including 2-bromo-4-methylpentane, providing insights into the molecular structure and conformations of bromoalkanes. This research aids in understanding the structural dynamics of 2-Bromopentan-3-one by analogy (G. A. Crowder & R. M. P. Jaiswal, 1983).

Chemical Reactions and Properties

The study of the solvolysis of 3-bromopentane in aqueous ethanol has shown isomerically pure 3-bromopentane undergoing rearrangement, resulting in the formation of products like 2-bromopentane. This reaction suggests the presence of carbonium ion intermediates, which could be relevant in the reactions involving 2-Bromopentan-3-one (H. R. Hudson & D. Ragoonanan, 1970).

Physical Properties Analysis

The dielectric relaxation study of 3-bromopentane and its mixtures provides insights into the physical properties of bromoalkanes, which could be extrapolated to understand the physical behaviors of 2-Bromopentan-3-one in various environments (Wei Huang, Shervin Shahriari, & R. Richert, 2005).

Chemical Properties Analysis

The synthesis and solvolysis of 1-Bromobicyclo[1.1.1]pentane have been investigated, shedding light on the reaction mechanisms and chemical properties of bromo-substituted compounds. This research can help predict the chemical behavior of 2-Bromopentan-3-one under similar conditions (E. Della & D. Taylor, 1990).

Scientific Research Applications

Chemical Reactions and Molecular Behavior

2-Bromopentan-3-one, also referred to as 2-bromopentane, has been a subject of interest in various chemical studies. For instance, its role in the solvolysis reactions, particularly in the context of 3-bromopentane, has been explored. Hudson and Ragoonanan (1970) found that the solvolysis of 3-bromopentane in aqueous ethanol led to the formation of rearrangement products, including 2-bromopentane, suggesting the formation of carbonium ion intermediates in these reactions (Hudson & Ragoonanan, 1970). Similarly, Latimer (2003) utilized 2-bromopentane in a study on elimination reactions, employing gas chromatography to monitor the production of various pentene isomers (Latimer, 2003).

Metabolism and Biosynthesis

In the field of biochemistry, 2-bromopentane has been investigated for its metabolic pathways in organisms. Grasse and James (1972) studied the metabolism of 1-bromopentane in rats, finding that it led to the excretion of various hydroxypentylmercapturic acids, indicating complex metabolic processes involving 2-bromopentane derivatives (Grasse & James, 1972).

Safety And Hazards

2-Bromopentan-3-one is considered hazardous. It is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromopentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDTYIUNUSPULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337844
Record name 2-bromopentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopentan-3-one

CAS RN

815-52-1
Record name 2-Bromo-3-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromopentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-pentanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Hatanaka, Y Himeda, I Ueda - Journal of the Chemical Society …, 1993 - pubs.rsc.org
A convenient method for the synthesis of substituted cyclopentadienes has been developed using allylidene(triphenyl)phosphoranes. (3-Ethoxycarbonyl-2-substituted-2-propenylidene)…
Number of citations: 30 pubs.rsc.org
RP Bell, GR Hillier, JW Mansfield… - Journal of the Chemical …, 1967 - pubs.rsc.org
… The preparation of 2-bromopentan-3-one was based on the methods of Pauly and Venus-Daniloff .I2 Bromine (32 g.) was added dropwise to a well-stirred mixture of diethyl ketone (16 g…
Number of citations: 13 pubs.rsc.org
R Belcher, W Hoyle, TS West - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… 2-Bromopentan-3-one.-To diethyl ketone (50 g.) in water (120 ml.) and acetic acid (80 ml.), bromine (93 g.) was added as … This gave crude 2-bromopentan-3-one (82-5 g., 86%). …
Number of citations: 23 pubs.rsc.org
GI Nikishin, LL Sokova, NI Kapustina - Russian Chemical Bulletin, 2009 - Springer
Among cerium compounds, only cerium (IV) ammo nium nitrate (CAN) has found wide application mainly as a stoichiometric oxidant and as a catalyst for reactions of different nature. …
Number of citations: 6 link.springer.com
U Berens, HD Scharf - The Journal of Organic Chemistry, 1995 - ACS Publications
… Charge to a 4 L round bottom flask with a Hershberg stirrer and a reflux condenser 605 g of potassium glycerate (23) (4.2 mol), 660 g of 2-bromopentan-3-one (26) (4 mol), 5 g of TDA-1 (…
Number of citations: 21 pubs.acs.org
AV Kel'in, YY Kozyrkov - Synthesis, 1998 - thieme-connect.com
… The reaction of 2-bromopentan-3-one and 2-bromobutanal with acetophenone in the presence of excess tert-butoxymagnesium bromide gave complicated mixtures of products and …
Number of citations: 8 www.thieme-connect.com
B Feng, Y Li, H Li, X Zhang, H Xie, H Cao… - The Journal of …, 2018 - ACS Publications
… , the reaction of bromoacetophenone afforded a moderate 64% yield of the target 3s (entry 21), while the more bulky phenyl-substituted bromoacetophenone and 2-bromopentan-3-one …
Number of citations: 33 pubs.acs.org
V Pirovano, E Brambilla, A Moretti… - The Journal of …, 2020 - ACS Publications
… Finally, as for 2-vinylindoles, 2-bromopentan-3-one (2c) and 1-bromo-1,3-diphenylpropan-2-one (2d) were used instead of 2a. The reaction of these haloketones required the use of …
Number of citations: 30 pubs.acs.org
Y NAITO, T GOTO, F AKAHOSHI, S ONO… - Chemical and …, 1991 - jstage.jst.go.jp
A series of 2-[4-(thiazol-2-yl) phenyl] propionic acids substituted at various positions were propared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl) malonates with α-…
Number of citations: 10 www.jstage.jst.go.jp
N SUGIYAMA, S ABE, K YoxovAMA, T FUJITA - 1991 - jlc.jst.go.jp
A series of 2-[4-(thiazol-2-yl) phenyl] propionic acids substituted at various positions were prepared by the reaction of diethyl 2-methyl-2-(4-thi0carbamoylphenyl) malonates with az-…
Number of citations: 0 jlc.jst.go.jp

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